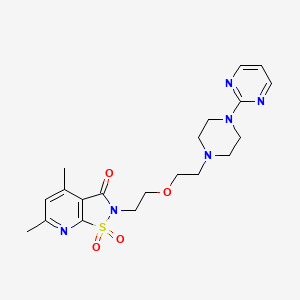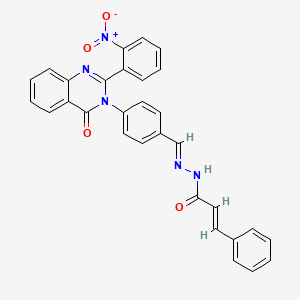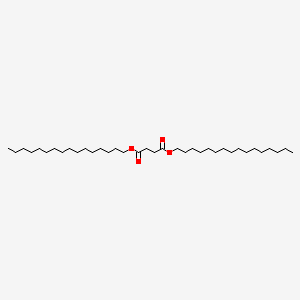
Dicetyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicetyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with cetyl alcohol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicetyl succinate is synthesized through the esterification of succinic acid with cetyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient separation of the product from the reaction mixture, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dicetyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and cetyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to succinic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and cetyl alcohol.
Oxidation: Succinic acid and other oxidation products.
Reduction: Reduced esters and alcohols.
Aplicaciones Científicas De Investigación
Dicetyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient and stabilizing properties.
Mecanismo De Acción
The mechanism of action of dicetyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester bond in this compound can be hydrolyzed by esterases, releasing succinic acid and cetyl alcohol, which can then participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: An ester formed by the esterification of succinic acid with ethanol.
Dimethyl succinate: An ester formed by the esterification of succinic acid with methanol.
Diisobutyl succinate: An ester formed by the esterification of succinic acid with isobutyl alcohol.
Uniqueness
Dicetyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other succinate esters. This long chain makes it particularly useful in applications requiring hydrophobicity and stability, such as in cosmetics and lubricants.
Propiedades
Número CAS |
4219-53-8 |
|---|---|
Fórmula molecular |
C36H70O4 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
dihexadecyl butanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
LMBSJQLSUSUWQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


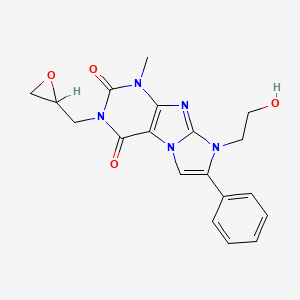

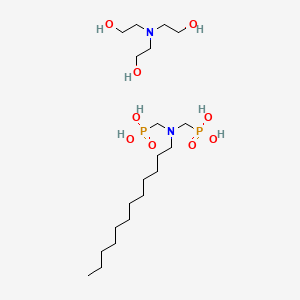
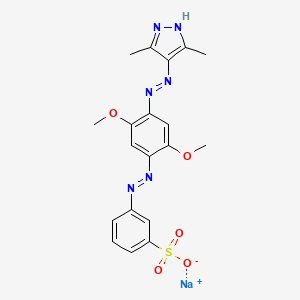
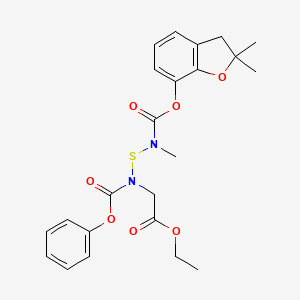

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
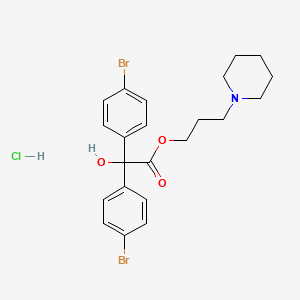

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

